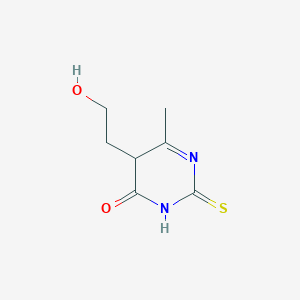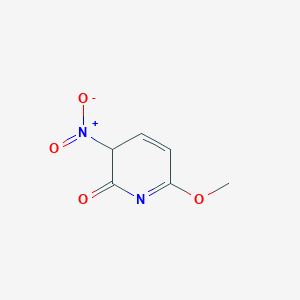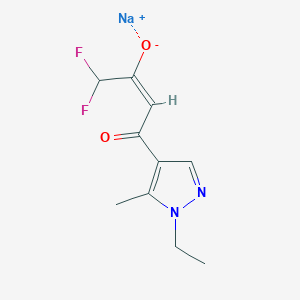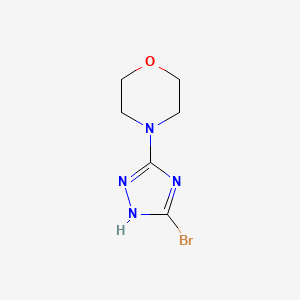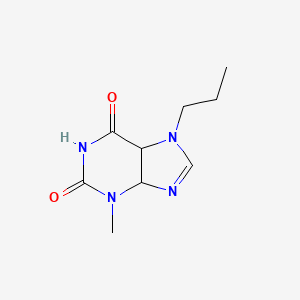
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione, also known as 3-Methyl-7-propylxanthine, is a derivative of xanthine. It is a heterocyclic compound that belongs to the purine family. This compound has a molecular formula of C9H12N4O2 and a molecular weight of 208.22 g/mol . It is known for its various pharmacological activities and is used in scientific research for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione typically involves the condensation reaction of 3-methylxanthine with halogenated propane in the presence of a base. One common method includes the following steps :
- Add 3-methylxanthine, potassium carbonate, and potassium iodide to a solvent such as N,N-dimethylformamide (DMF).
- Heat the mixture to 45°C and add bromopropane dropwise.
- Increase the temperature to 90°C and maintain it for 1 hour.
- Distill off the DMF to obtain the crude product.
- Purify the crude product using sodium hydroxide solution and activated carbon, followed by filtration and pH adjustment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. The reaction conditions are adjusted to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine ring.
Substitution: Halogenation and alkylation reactions are common, where hydrogen atoms are replaced by halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
科学研究应用
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other purine derivatives.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione involves its interaction with various molecular targets and pathways. It primarily acts as an inhibitor of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This elevation in cAMP levels can modulate various physiological processes, including inflammation, cell proliferation, and neurotransmission .
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar structural features but different pharmacological effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theobromine, it has a propyl group at the 7-position, which influences its interaction with molecular targets and its overall biological activity .
属性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
3-methyl-7-propyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C9H14N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h5-7H,3-4H2,1-2H3,(H,11,14,15) |
InChI 键 |
JNJWGRMQKVJCJD-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=NC2C1C(=O)NC(=O)N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-Chloro-2-(2-chloropropyl)phenyl]methanamine](/img/structure/B12347398.png)
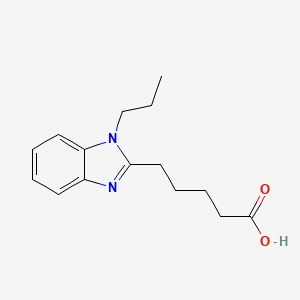
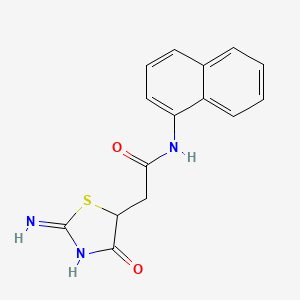
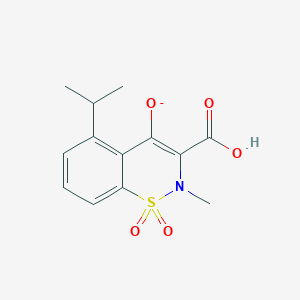
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347438.png)
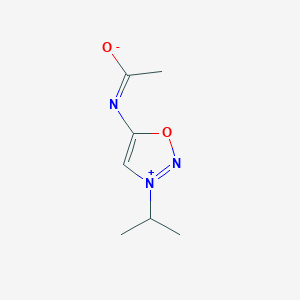
![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)
